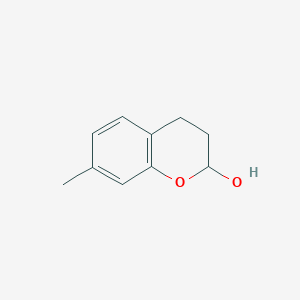






|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH3:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[OH:3][CH:1]1[CH2:2][CH2:12][C:11]2[C:5](=[CH:6][C:8]([CH3:7])=[CH:9][CH:10]=2)[O:4]1
|


|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
This oil was homogenized
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
by adding
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals
|
|
Type
|
CONCENTRATION
|
|
Details
|
Further, the mother liquor was vacuum-concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (eluent: hexane/ethyl acetate=7/1)
|
|
Type
|
ADDITION
|
|
Details
|
a fraction containing a desired compound
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
STIRRING
|
|
Details
|
This concentrated solution was homogenized
|
|
Type
|
ADDITION
|
|
Details
|
by adding
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals
|
|
Type
|
FILTRATION
|
|
Details
|
These crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
vacuum-dried at room temperature for 7 hours
|
|
Duration
|
7 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1OC2=CC(=CC=C2CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 16.3 mmol | |
| AMOUNT: MASS | 2.68 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |